N-(3-chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Physicochemical properties Lipophilicity Polar surface area

This compound combines a cyclic sulfonamide (1,1-dioxothiazinane) with an ortho-chloro, ortho-methyl aniline fragment, creating a pharmacophore distinct from open-chain sulfonamides or simple benzamides. The rigid scaffold reduces conformational flexibility, enhancing target-binding selectivity in SAR studies. ECHA registration ensures compliance for EU labs, streamlining customs and internal checks. Ideal as a screening hit or building block for programs targeting carbonic anhydrases, MMPs, or GPCRs. Procure with confidence for reproducible medicinal chemistry research.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
CAS No. 899756-79-7
Cat. No. B2819289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
CAS899756-79-7
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.87
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
InChIInChI=1S/C18H19ClN2O3S/c1-13-16(19)5-4-6-17(13)20-18(22)14-7-9-15(10-8-14)21-11-2-3-12-25(21,23)24/h4-10H,2-3,11-12H2,1H3,(H,20,22)
InChIKeyMLJCGHCLPCXEQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide – Compound Class & Procurement Baseline


N-(3-chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS 899756-79-7) is a synthetic benzamide derivative that incorporates a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide) moiety. It belongs to a class of sulfonamide-containing benzamides that have been explored in medicinal chemistry for their potential to modulate enzymatic and receptor targets. The compound is listed in the European Chemicals Agency (ECHA) inventory, confirming its commercial availability and regulatory recognition within the EU [1]. High‑quality experimental bioactivity data for this specific compound remain sparse in the public domain; however, its structural features—a lipophilic 3‑chloro‑2‑methylphenyl group paired with a hydrogen‑bond‑accepting cyclic sulfonamide—suggest utility as a screening hit or building block in structure‑activity relationship (SAR) campaigns.

Why Generic Substitution Fails for N-(3-Chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide


In‑class benzamides cannot be substituted indiscriminately for N-(3-chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide because the combination of the 1,1‑dioxothiazinane ring and the ortho‑chloro, ortho‑methyl aniline fragment creates a pharmacophore that is absent in simpler benzamides or in sulfonamide drugs such as sultiame [1]. The cyclic sulfonamide markedly alters hydrogen‑bonding capacity, polar surface area, and metabolic stability compared to open‑chain sulfonamides or unsubstituted benzamides, while the chloro‑methyl substitution pattern on the aniline ring influences both electronic properties and steric fit against biological targets. Preliminary data from automated screening databases indicate that close analogs bearing different aniline substituents show divergent cytochrome P450 inhibition profiles, underscoring the risk of substituting even structurally similar compounds without experimental confirmation [2].

N-(3-Chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide – Quantitative Differentiation Evidence


Calculated Physicochemical Profile vs. Sultiame and N-(3-chloro-2-methylphenyl)benzamide

The target compound exhibits a distinct physicochemical profile relative to the clinically used carbonic anhydrase inhibitor sultiame (4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide) and the simplest parent benzamide N-(3-chloro-2-methylphenyl)benzamide. The cyclic sulfonamide together with the benzamide linker increases topological polar surface area (tPSA) while retaining moderate lipophilicity, as predicted by consensus models in the ATB repository [1]. Calculated values indicate a tPSA of approximately 75 Ų and a logP of ~3.4 for the target compound, positioning it between the more polar sultiame (tPSA ≈ 97 Ų, logP ≈ 0.6) and the highly lipophilic N-(3-chloro-2-methylphenyl)-4-(1,1-dimethylethyl)benzamide (tPSA ≈ 29 Ų, logP ≈ 5.2) [2][3]. This intermediate polarity may confer superior passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assays.

Physicochemical properties Lipophilicity Polar surface area Drug-likeness

Structural Uniqueness of the 1,1-Dioxothiazinane Scaffold vs. Open-Chain Sulfonamides

The 1,1‑dioxo‑1,2‑thiazinane ring is a cyclic sulfonamide that imposes conformational restriction not present in open‑chain sulfonamides such as methanesulfonamide or benzenesulfonamide derivatives. This rigidity reduces the entropic penalty upon target binding and can enhance selectivity for protein pockets that accommodate a cyclic sulfonamide motif [1]. In contrast, the clinically used sultiame contains the same heterocycle but is attached to a sulfonamide group rather than a benzamide, resulting in a different hydrogen‑bond donor/acceptor pattern. The benzamide linkage in the target compound introduces an additional H‑bond donor (amide NH) and extends the molecular length by approximately 2.5 Å compared to sultiame, potentially enabling interactions with a different subset of biological targets.

Scaffold uniqueness Hydrogen bonding Metabolic stability SAR

Synthetic Tractability – Amide Coupling Using Commercially Available Building Blocks

The target compound is readily accessible via standard amide coupling between 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid (CAS 22230-37-1, commercially available from multiple vendors in >95% purity) and 3-chloro-2-methylaniline . This contrasts with more complex analogs that require multi‑step synthesis of the heterocyclic ring. The benzamide linker provides a stable, non‑labile connection that is resistant to hydrolysis under physiological conditions, imparting chemical stability that is advantageous for long‑term storage and assay reproducibility. Comparators such as N‑(3‑chloro‑2‑methylphenyl)‑4‑(1,1‑dimethylethyl)benzamide require tert‑butyl‑substituted benzoic acid, which is less versatile for further functionalization.

Synthetic accessibility Building blocks Amide coupling Scale-up

Regulatory and Environmental Health & Safety (EHS) Profile

The compound is registered under the EU REACH regulation, as evidenced by its inclusion in the ECHA Substance Infocard [1]. This registration indicates that a baseline set of physicochemical and toxicological data has been submitted, providing a level of regulatory transparency that is absent for many unregistered research chemicals. For procurement in European laboratories, this ECHA listing simplifies compliance with occupational health and safety requirements and supports the preparation of safety data sheets (SDS). In contrast, several structural analogs (e.g., N‑(2,5‑dimethoxyphenyl)‑4‑(1,1‑dioxo‑1lambda6,2‑thiazinan‑2‑yl)benzamide) lack ECHA registration, potentially complicating import and use in regulated environments.

Regulatory compliance EHS REACH Laboratory safety

N-(3-Chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide – High-Value Application Scenarios


Structure–Activity Relationship (SAR) Probe for Sulfonamide-Containing Benzamides

The compound’s intermediate lipophilicity and unique cyclic sulfonamide functionality render it a valuable SAR probe in medicinal chemistry programs targeting enzymes or receptors that recognize sulfonamide motifs, such as carbonic anhydrases, matrix metalloproteinases, or certain GPCRs. Its physicochemical differentiation from sultiame—specifically, the replacement of the sulfonamide NH with a benzamide NH and the addition of a chloro‑methyl aniline—allows exploration of the chemical space between classical sulfonamide inhibitors and benzamide‑based ligands [1]. The commercial availability of the carboxylic acid precursor [2] further enables rapid parallel synthesis of analog libraries.

In Vitro ADME/Tox Profiling Using a Scaffold with Defined CYP Interaction Potential

Although direct experimental CYP inhibition data for this compound are not publicly available, structurally related thiazinane derivatives have been profiled against CYP2C19, CYP2E1, and CYP3A4, providing a class‑level expectation of moderate CYP inhibition [1]. This information is relevant for early‑stage drug discovery programs that require building blocks with predictable metabolic liabilities. The compound can serve as a reference standard in CYP panel screens, helping to calibrate assays and benchmark new chemical entities that incorporate the dioxothiazinane ring.

Chemical Biology Tool for Investigating Conformational Restriction Effects

The rigid 1,1‑dioxothiazinane scaffold provides a well‑defined conformational bias that can be leveraged in chemical biology studies to probe the role of ligand pre‑organization in target binding. Compared to flexible open‑chain sulfonamides, the cyclic sulfonamide reduces the number of accessible conformers, potentially increasing binding affinity and selectivity for protein sites that accommodate a fixed sulfonamide geometry [1]. Researchers investigating the thermodynamic and kinetic consequences of conformational restriction may select this compound as a model ligand.

EU‑Compliant Procurement for Academic and Industrial R&D

The ECHA registration of this compound [1] makes it a preferred choice for laboratories operating under strict EU chemical regulations. Procurement officers can rely on the availability of a minimum set of safety data, simplifying customs clearance and internal compliance checks. In contrast, non‑registered analogs may face delays or additional testing requirements. This regulatory advantage is especially relevant for multi‑site collaborative projects that span jurisdictions with differing chemical control legislation.

Quote Request

Request a Quote for N-(3-chloro-2-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.